N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The presence of both chloro and trifluoromethyl groups on the phenyl ring, along with the butanamide backbone, contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-chloro-3-(trifluoromethyl)aniline: This can be achieved by nitration of 4-chloro-3-(trifluoromethyl)benzene followed by reduction.
Formation of 4-(4-ethylphenoxy)butanoic acid: This involves the reaction of 4-ethylphenol with butyric acid in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the intermediate 4-chloro-3-(trifluoromethyl)aniline with 4-(4-ethylphenoxy)butanoic acid using a coupling reagent such as carbodiimide under controlled conditions
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl thiourea
- 4-chloro-3-(trifluoromethyl)phenyl piperidinol
Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where both hydrophobic and hydrophilic interactions are crucial .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-ethylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-2-13-5-8-15(9-6-13)26-11-3-4-18(25)24-14-7-10-17(20)16(12-14)19(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGDSZMJFSVKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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